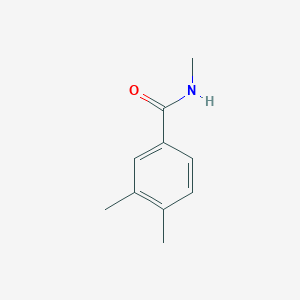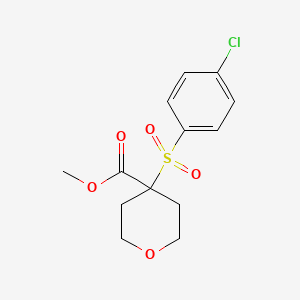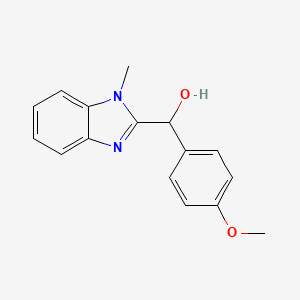![molecular formula C19H12Cl2N2O5 B3876624 5-{5-[(E)-[2-(3-Carboxy-4-chlorophenyl)hydrazin-1-ylidene]methyl]furan-2-YL}-2-chlorobenzoic acid](/img/structure/B3876624.png)
5-{5-[(E)-[2-(3-Carboxy-4-chlorophenyl)hydrazin-1-ylidene]methyl]furan-2-YL}-2-chlorobenzoic acid
Descripción general
Descripción
5-{5-[(E)-[2-(3-Carboxy-4-chlorophenyl)hydrazin-1-ylidene]methyl]furan-2-YL}-2-chlorobenzoic acid is a complex organic compound with a unique structure that includes both furan and benzoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(E)-[2-(3-Carboxy-4-chlorophenyl)hydrazin-1-ylidene]methyl]furan-2-YL}-2-chlorobenzoic acid typically involves multiple steps, including the formation of the furan ring and the subsequent attachment of the benzoic acid moiety. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
5-{5-[(E)-[2-(3-Carboxy-4-chlorophenyl)hydrazin-1-ylidene]methyl]furan-2-YL}-2-chlorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the specific conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-{5-[(E)-[2-(3-Carboxy-4-chlorophenyl)hydrazin-1-ylidene]methyl]furan-2-YL}-2-chlorobenzoic acid has several scientific research applications:
Biology: It may be used in the study of biological pathways and interactions due to its unique structure and functional groups.
Industry: It can be used in the production of advanced materials and chemicals, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-{5-[(E)-[2-(3-Carboxy-4-chlorophenyl)hydrazin-1-ylidene]methyl]furan-2-YL}-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and pathways, making it useful in various research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 5-{5-[(E)-[1-(3-Carboxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid
- Pinacol boronic esters
Uniqueness
5-{5-[(E)-[2-(3-Carboxy-4-chlorophenyl)hydrazin-1-ylidene]methyl]furan-2-YL}-2-chlorobenzoic acid is unique due to its combination of furan and benzoic acid moieties, which confer distinct chemical properties. This makes it particularly valuable in synthetic chemistry and various research applications.
Propiedades
IUPAC Name |
5-[5-[(E)-[(3-carboxy-4-chlorophenyl)hydrazinylidene]methyl]furan-2-yl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O5/c20-15-4-1-10(7-13(15)18(24)25)17-6-3-12(28-17)9-22-23-11-2-5-16(21)14(8-11)19(26)27/h1-9,23H,(H,24,25)(H,26,27)/b22-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYULIWTDFITKX-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=CC(=C(C=C3)Cl)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=CC(=C(C=C3)Cl)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(hydroxymethyl)-4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3876557.png)
![6-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE](/img/structure/B3876558.png)
![2-[3-[2-(4-Chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide](/img/structure/B3876565.png)
![methyl (4-{[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenoxy)acetate hydrobromide](/img/structure/B3876566.png)


![5-AMINO-3-[(1Z)-2-(1-BENZYL-1H-INDOL-3-YL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3876588.png)
![N'-[(5-iodo-2-furyl)methylene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B3876593.png)

![2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]propanoic acid](/img/structure/B3876611.png)
![4-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B3876613.png)
![Ethyl (2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3876626.png)
methanol](/img/structure/B3876632.png)
![1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol](/img/structure/B3876637.png)
